molecular formula C6H2O3S B1347166 1H,3H-Thieno[3,4-c]furan-1,3-dione CAS No. 6007-85-8

1H,3H-Thieno[3,4-c]furan-1,3-dione

Cat. No.: B1347166
CAS No.: 6007-85-8
M. Wt: 154.15 g/mol
InChI Key: XQTUSPVIMZCNPC-UHFFFAOYSA-N
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Description

1H,3H-Thieno[3,4-c]furan-1,3-dione is a chemical compound with the molecular formula C6H2O3S . It is also known by other names such as thieno [3,4-c]furan-1,3-dione, 3,4-thiophenedicarboxylic anhydride, and thiophene-3,4-dicarboxylic anhydride .


Molecular Structure Analysis

The molecular weight of this compound is 154.15 g/mol . The InChI representation of the molecule is InChI=1S/C6H2O3S/c7-5-3-1-10-2-4 (3)6 (8)9-5/h1-2H . The Canonical SMILES representation is C1=C2C (=CS1)C (=O)OC2=O .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.15 g/mol, a density of 1.7±0.1 g/cm3, a boiling point of 306.4±15.0 °C at 760 mmHg, and a melting point of 146°C .

Scientific Research Applications

Electropolymerization and Optical Properties

  • Donor-Acceptor-Donor Monomers : Research has explored the synthesis of monomers containing thieno[3,4-c]pyrrole-4,6-dione acceptor units for electropolymerization. These monomers demonstrate properties like dual absorption bands and intramolecular charge transfer, which are important for developing advanced materials with specific optical and electronic characteristics (Çakal, Cihaner, & Önal, 2020).

Photoinduced Oxidative Annulation

  • Synthesis of Polyheterocyclic Compounds : A study describes a photoinduced direct oxidative annulation process to create highly functionalized polyheterocyclic compounds. This process does not require transition metals or oxidants, highlighting an environmentally friendly approach to synthesizing complex organic molecules (Zhang et al., 2017).

Organic Thin-Film Transistors

  • Organic Semiconductor Applications : A new asymmetric building block combining furan and thieno[3,2-b]thiophene has been developed for organic thin-film transistors. This material demonstrates properties like hole-transporting ability and good solubility in less toxic solvents, making it suitable for environmentally friendly organic electronic devices (Ding et al., 2018).

Electrooptical Properties

  • Conjugated Polymers Based on Furo[3,4-c]pyrrole : Studies have synthesized new conjugated polymers based on furo[3,4-c]pyrrole-4,6-dione to investigate their electrooptical properties. These polymers show potential for use in bulk heterojunction plastic solar cells due to their unique electrooptical characteristics (Beaupré et al., 2012).

Organic Field Effect Transistors and Polymer Solar Cells

  • Low-Band-Gap Copolymers : A study reports the design of low-band-gap donor–acceptor copolymers incorporating 1H,3H-Thieno[3,4-c]furan-1,3-dione derivatives. These copolymers have been used to enhance device performances for organic field-effect transistors and polymer solar cells, demonstrating their potential in advanced electronic applications (Yuan et al., 2012).

Synthesis of Functionalized Heterocycles

  • Synthesis Methodology : Research has developed an optimized methodology for accessing important fused-ring heterocycles like thieno[3,2-b]furan. These compounds are chemically robust and offer selectivity towards functionalization, important for creating specialized organic materials (Henssler & Matzger, 2009)

Biochemical Analysis

Biochemical Properties

1H,3H-Thieno[3,4-c]furan-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with thiol-containing enzymes, leading to the formation of covalent adducts. These interactions can result in the inhibition of enzyme activity, which is crucial for understanding the compound’s potential as a biochemical tool or therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. Furthermore, this compound has been shown to induce changes in gene expression by interacting with DNA or transcription factors, thereby influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Furthermore, binding proteins within the cytoplasm can sequester this compound, affecting its distribution and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

thieno[3,4-c]furan-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTUSPVIMZCNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311297
Record name 1H,3H-Thieno[3,4-c]furan-1,3-dione
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Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-85-8
Record name 1H,3H-Thieno[3,4-c]furan-1,3-dione
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Record name 1H,3H-Thieno[3,4-c]furan-1,3-dione
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Record name 1H,3H-thieno[3,4-c]furan-1,3-dione
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Synthesis routes and methods I

Procedure details

Thiophene-3,4-dicarboxylic acid (12 g, 0.07 mol) is dissolved in acetic anhydride (60 ml) and boiled for 2.5 hours. The mixture is then concentrated to dryness. There is obtained 10.55 g (98%) of thiophene-3,4-dicarboxylic anhydride (m.p. 147°-149° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL single-neck round-bottom flask equipped with reflux condenser, 3,4-thiophenedicarboxylic acid (Frontier Scientific, 4.000 g, 0.02325 mol) was heated to 120° C. with acetic anhydride for 6 hours. The reaction was then cooled to room temperature and the solvent was removed under reduced pressure to yield a dark brown solid. The crude product was recrystallized from toluene to yield pale yellow needles in quantitative yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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